

understanding Deoxo-Fluor reactivity with functional groups

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Compound of Interest

Compound Name: *Bis(2-methoxyethyl)aminosulfur trifluoride*

Cat. No.: *B151604*

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An In-Depth Technical Guide to the Reactivity and Application of Deoxo-Fluor

Introduction: A Modern Approach to Deoxofluorination

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms can profoundly alter the pharmacological and physicochemical properties of molecules, enhancing metabolic stability, binding affinity, and lipophilicity.^[1] For decades, (diethylamino)sulfur trifluoride (DAST) was the workhorse for deoxofluorination—the conversion of hydroxyl and carbonyl groups to their fluorinated counterparts. However, the thermal instability and potential for explosive decomposition of DAST have driven the search for safer, more robust alternatives.^{[2][3][4]}

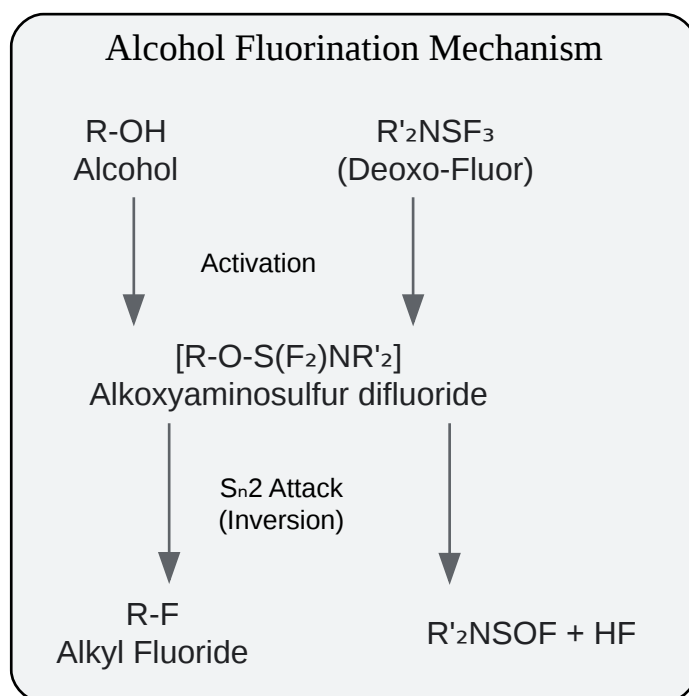
Enter [Bis(2-methoxyethyl)amino]sulfur trifluoride, commercially known as Deoxo-Fluor®. Developed as a superior alternative, Deoxo-Fluor offers significantly enhanced thermal stability, making it a safer and more reliable reagent for both lab-scale and process chemistry applications.^{[2][5]} This guide provides an in-depth exploration of Deoxo-Fluor's reactivity across a spectrum of functional groups, grounded in mechanistic understanding and field-proven applications for researchers, chemists, and drug development professionals.

Core Principles: Mechanistic Insight into Deoxofluorination

Deoxo-Fluor functions as a nucleophilic fluorinating agent. Its reactivity stems from the electrophilic sulfur atom, which readily activates oxygen-containing functional groups, facilitating their substitution by a fluoride ion. The general mechanisms vary depending on the substrate but follow predictable pathways.

Mechanism with Alcohols

The reaction with alcohols typically proceeds through an alkoxyaminosulfur difluoride intermediate. This is followed by a nucleophilic attack from the fluoride ion, which can occur via an S_N1 or S_N2 pathway depending on the substrate's structure. For primary and secondary alcohols, the S_N2 pathway is dominant, resulting in a clean inversion of stereochemistry.[3][6]

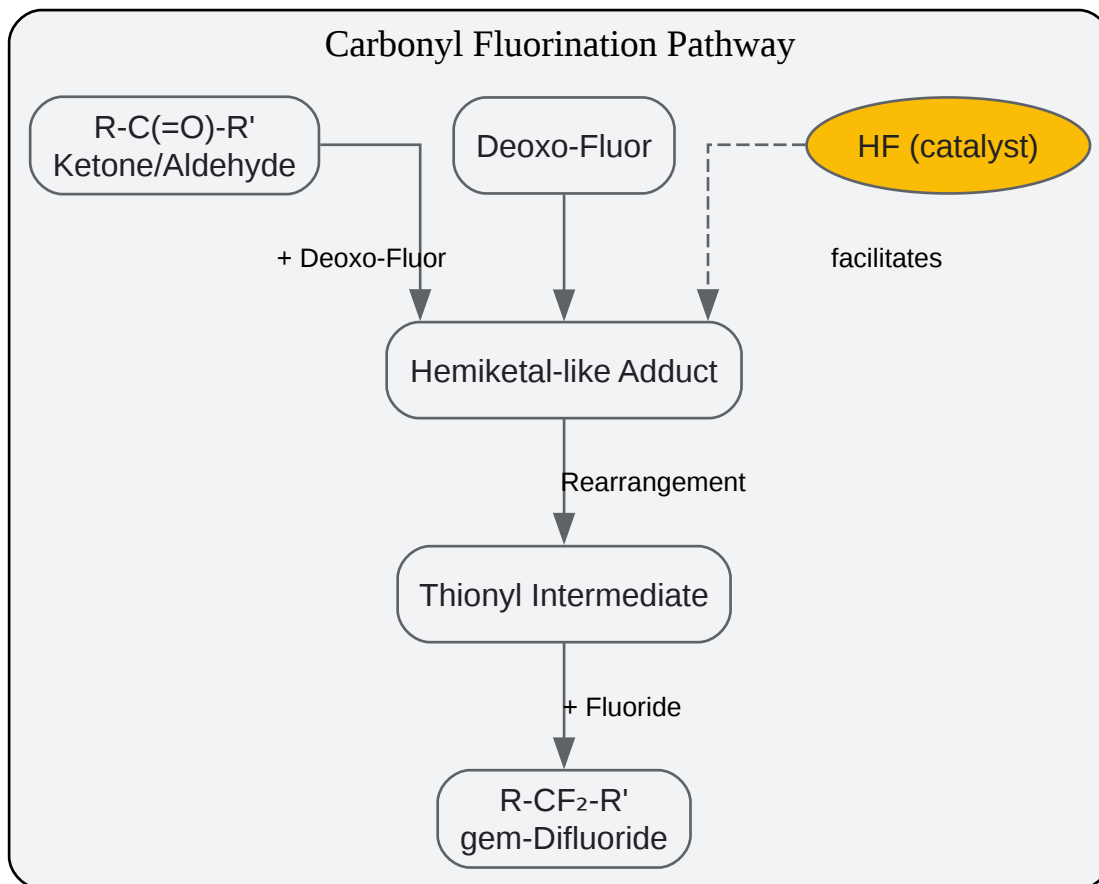


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General mechanism for alcohol deoxofluorination.

Mechanism with Carbonyls

For aldehydes and ketones, the reaction is believed to proceed through a series of intermediates, initiated by the attack of the carbonyl oxygen on the sulfur atom of Deoxo-Fluor. This process ultimately replaces the carbon-oxygen double bond with two new carbon-fluorine bonds to form a gem-difluoride. The reaction is often facilitated by catalytic amounts of HF, which can be generated in situ.[7][8]



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Sources

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